Cas no 2035003-44-0 ((2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide)
![(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide structure](https://ja.kuujia.com/scimg/cas/2035003-44-0x500.png)
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-([2,3'-bifuran]-5-ylmethyl)cinnamamide
- (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide
- (E)-N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide
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- インチ: 1S/C18H15NO3/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(22-16)15-10-11-21-13-15/h1-11,13H,12H2,(H,19,20)/b9-6+
- InChIKey: QJTGLSSUYVBKDB-RMKNXTFCSA-N
- ほほえんだ: O1C(C2=COC=C2)=CC=C1CNC(/C=C/C1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 390
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 55.4
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6516-1591-5mg |
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide |
2035003-44-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6516-1591-40mg |
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide |
2035003-44-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6516-1591-4mg |
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide |
2035003-44-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6516-1591-75mg |
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide |
2035003-44-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6516-1591-1mg |
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide |
2035003-44-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6516-1591-10μmol |
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide |
2035003-44-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6516-1591-20mg |
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide |
2035003-44-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6516-1591-50mg |
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide |
2035003-44-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6516-1591-30mg |
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide |
2035003-44-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6516-1591-2μmol |
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide |
2035003-44-0 | 2μmol |
$57.0 | 2023-09-08 |
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamideに関する追加情報
Introduction to (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide (CAS No. 2035003-44-0)
Compound with the CAS number 2035003-44-0 and the product name (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various therapeutic areas. The molecular structure of this compound incorporates a bifuran moiety, which is known for its versatility in medicinal chemistry, alongside phenyl and propenamide functional groups that contribute to its distinct pharmacological profile.
The bifuran ring system in (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide is a critical feature that enhances its biological activity. Bifurans have been extensively studied for their ability to modulate biological pathways due to their rigid planar structure and ability to interact with biological targets in a specific manner. Recent studies have highlighted the role of bifuran derivatives in developing novel therapeutic agents, particularly in the treatment of neurological disorders and infectious diseases. The presence of the bifuran moiety in this compound suggests that it may exhibit properties such as enhanced binding affinity and improved bioavailability, making it a promising candidate for further investigation.
The phenyl group in the molecular structure of (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide further contributes to its pharmacological potential. Phenyl rings are commonly found in many bioactive molecules and are known for their ability to stabilize the three-dimensional conformation of a drug molecule. This can lead to improved interactions with biological targets and enhanced therapeutic efficacy. Additionally, the propenamide functional group provides a site for further chemical modification, allowing researchers to tailor the compound's properties for specific applications.
In recent years, there has been a growing interest in developing small molecule inhibitors that target enzymes involved in inflammatory and metabolic pathways. The unique structural features of (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide make it a potential candidate for this purpose. Specifically, the compound's ability to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been explored in preclinical studies. These enzymes are key players in the inflammatory response and are implicated in various diseases, including arthritis, cancer, and cardiovascular disorders.
One of the most exciting aspects of (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide is its potential application in developing treatments for neurological disorders. Bifuran derivatives have shown promise in preclinical models as modulators of neurotransmitter systems. The compound's ability to cross the blood-brain barrier and interact with central nervous system targets makes it an attractive candidate for therapies targeting conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. Current research is focused on understanding the precise mechanisms by which this compound exerts its effects on neural pathways and identifying potential therapeutic windows for its application.
The synthesis of (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide presents unique challenges due to its complex molecular structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Researchers have employed multi-step synthetic routes that involve functional group transformations such as alkylation, condensation, and cyclization. These synthetic strategies not only provide insights into the structural features of the compound but also offer opportunities for optimization to enhance its pharmacological properties.
In conclusion, (2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide (CAS No. 2035003-44-0) represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas. Its unique structural features, including the bifuran moiety and phenyl group, contribute to its distinct pharmacological profile. Ongoing research aims to elucidate its mechanisms of action and explore new applications for this promising compound.
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